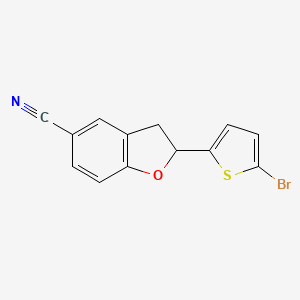
2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound that features a benzofuran ring fused with a thiophene ring, which is brominated at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mécanisme D'action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-benzoylthiophene: Shares the brominated thiophene ring but differs in the benzoyl group instead of the benzofuran ring.
5-Bromo-2-thiopheneboronic Acid: Contains a brominated thiophene ring but with a boronic acid functional group.
Uniqueness
2-(5-Bromothiophen-2-yl)-2,3-dihydrobenzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring with a brominated thiophene ring and a nitrile group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, particularly in organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
851777-32-7 |
|---|---|
Formule moléculaire |
C13H8BrNOS |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
2-(5-bromothiophen-2-yl)-2,3-dihydro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C13H8BrNOS/c14-13-4-3-12(17-13)11-6-9-5-8(7-15)1-2-10(9)16-11/h1-5,11H,6H2 |
Clé InChI |
XFRUMVRIKPTAKH-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=C(C=C2)C#N)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















